molecular formula C14H15Cl2NO2 B8662393 Butyl (5,6-dichloro-1H-indol-3-yl)acetate CAS No. 113537-12-5

Butyl (5,6-dichloro-1H-indol-3-yl)acetate

Cat. No. B8662393
M. Wt: 300.2 g/mol
InChI Key: ZWNTXHJYOSPBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04806143

Procedure details

With 5.81 g of 3,4-dichlorophenylhydrazine hydrochloride was mixed 11.57 g of 4,4-dimethylbutyric acid, and the resulting mixture was sufficiently stirred to obtain a transparent solution, after which 7.64 g of n-butanol was added. The mixed solution was stirred with treating at 110 C. for 1 hour. The reaction solution was cooled to room temperature, diluted with water, and neutralized with a 1N aqueous sodium hydroxide solution. The aqueous phase was extracted with ethyl acetate, and the ethyl acetate phase was washed with distilled water and a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed by distillation and the oily substance thus obtained was purified by a silica gel column chromatography and a silica gel thin-layer chromatography to obtain 0.28 g of methyl 4,5-dichloroindole-3-acetate and 0.395 g of n-butyl 5,6-dichloroindole-3-acetate.
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10]N)[CH:6]=[CH:7][C:8]=1[Cl:9].C[CH:13](C)[CH2:14][CH2:15][C:16]([OH:18])=[O:17].[CH2:20]([OH:24])[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>O>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]2[C:4]=1[C:14]([CH2:15][C:16]([O:18][CH3:20])=[O:17])=[CH:13][NH:10]2.[Cl:9][C:8]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[Cl:2])[NH:10][CH:23]=[C:22]2[CH2:21][C:20]([O:17][CH2:16][CH2:15][CH2:14][CH3:13])=[O:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.81 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Name
Quantity
11.57 g
Type
reactant
Smiles
CC(CCC(=O)O)C
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was sufficiently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a transparent solution
STIRRING
Type
STIRRING
Details
The mixed solution was stirred
ADDITION
Type
ADDITION
Details
with treating at 110 C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate phase was washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the oily substance thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=CNC2=CC=C1Cl)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.395 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04806143

Procedure details

With 5.81 g of 3,4-dichlorophenylhydrazine hydrochloride was mixed 11.57 g of 4,4-dimethylbutyric acid, and the resulting mixture was sufficiently stirred to obtain a transparent solution, after which 7.64 g of n-butanol was added. The mixed solution was stirred with treating at 110 C. for 1 hour. The reaction solution was cooled to room temperature, diluted with water, and neutralized with a 1N aqueous sodium hydroxide solution. The aqueous phase was extracted with ethyl acetate, and the ethyl acetate phase was washed with distilled water and a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed by distillation and the oily substance thus obtained was purified by a silica gel column chromatography and a silica gel thin-layer chromatography to obtain 0.28 g of methyl 4,5-dichloroindole-3-acetate and 0.395 g of n-butyl 5,6-dichloroindole-3-acetate.
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10]N)[CH:6]=[CH:7][C:8]=1[Cl:9].C[CH:13](C)[CH2:14][CH2:15][C:16]([OH:18])=[O:17].[CH2:20]([OH:24])[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>O>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]2[C:4]=1[C:14]([CH2:15][C:16]([O:18][CH3:20])=[O:17])=[CH:13][NH:10]2.[Cl:9][C:8]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[Cl:2])[NH:10][CH:23]=[C:22]2[CH2:21][C:20]([O:17][CH2:16][CH2:15][CH2:14][CH3:13])=[O:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.81 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Name
Quantity
11.57 g
Type
reactant
Smiles
CC(CCC(=O)O)C
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was sufficiently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a transparent solution
STIRRING
Type
STIRRING
Details
The mixed solution was stirred
ADDITION
Type
ADDITION
Details
with treating at 110 C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate phase was washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the oily substance thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=CNC2=CC=C1Cl)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.395 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.